HSD17B13-IN-41

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

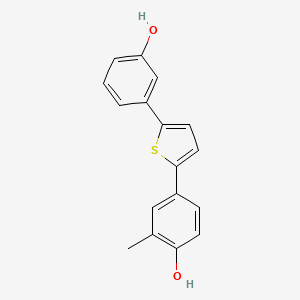

4-[5-(3-hydroxyphenyl)thiophen-2-yl]-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2S/c1-11-9-13(5-6-15(11)19)17-8-7-16(20-17)12-3-2-4-14(18)10-12/h2-10,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDRVGLMFQWTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HSD17B13-IN-41: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This liver-specific, lipid droplet-associated enzyme is implicated in the progression of chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and cirrhosis[1][2]. This has spurred the development of small molecule inhibitors targeting HSD17B13. HSD17B13-IN-41 is one such inhibitor. This technical guide provides a detailed overview of the mechanism of action of this compound, based on available preclinical data.

Core Mechanism of Action

This compound is a potent inhibitor of the enzymatic activity of HSD17B13. The primary function of HSD17B13 is thought to be the metabolism of various bioactive lipids, including steroids and retinoids[3]. Specifically, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde[3]. By inhibiting HSD17B13, this compound is expected to modulate downstream signaling pathways that are influenced by the levels of these bioactive lipids, thereby mitigating the pathological processes of liver disease.

Quantitative Data

The inhibitory activity of this compound has been quantified in biochemical assays. The following table summarizes the available data.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Enzymatic Assay | IC50 | 426 nM | [4] |

Signaling Pathways

The precise signaling pathways modulated by HSD17B13 are an active area of research. However, based on the known functions of HSD17B13 and its substrates, several pathways are likely to be impacted by its inhibition. Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways[5]. Furthermore, HSD17B13 may play a role in the LXR/SREBP-1c pathway, which is a key regulator of lipogenesis[1]. More recently, HSD17B13 has been shown to activate PAF/STAT3 signaling in hepatocytes to promote leukocyte adhesion in chronic liver inflammation[3].

Below is a diagram illustrating the proposed signaling pathway of HSD17B13 and the point of intervention for this compound.

Experimental Protocols

The following are representative protocols for key assays used in the characterization of HSD17B13 inhibitors. The specific details for this compound are based on the general methodologies described in the patent literature and related publications.

HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)

This assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate, using a bioluminescent detection system.

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

This compound (test compound)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)

-

NAD(P)H-Glo™ Detection Reagent

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 50 nL of the compound dilutions to the wells of a 384-well plate.

-

Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer.

-

Add 5 µL of the substrate mix to each well.

-

Initiate the reaction by adding 5 µL of purified HSD17B13 enzyme in assay buffer to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of NAD(P)H-Glo™ Detection Reagent to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Retinol Dehydrogenase (RDH) Activity Assay in Cells

This assay measures the ability of HSD17B13 to convert retinol to retinaldehyde in a cellular context and the inhibitory effect of compounds on this activity[6].

Materials:

-

HEK293 cells

-

Expression vector for human HSD17B13

-

Transfection reagent

-

All-trans-retinol

-

This compound (test compound)

-

Cell culture medium and supplements

-

HPLC system for retinoid analysis

Procedure:

-

Seed HEK293 cells in culture plates.

-

Transfect the cells with the HSD17B13 expression vector or an empty vector control.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with the compound for 1 hour.

-

Add all-trans-retinol to the medium at a final concentration of 5 µM.

-

Incubate the cells for 6-8 hours.

-

Harvest the cells and the culture medium.

-

Extract retinoids from the cell lysates and medium.

-

Analyze the levels of retinol and retinaldehyde by HPLC.

-

Determine the inhibitory effect of this compound on the conversion of retinol to retinaldehyde.

Conclusion

This compound is a valuable research tool for elucidating the role of HSD17B13 in liver physiology and pathology. Its inhibitory activity against HSD17B13 makes it a promising starting point for the development of therapeutics for NAFLD and NASH. Further studies are warranted to fully characterize its mechanism of action, including its effects on downstream signaling pathways in relevant cellular and in vivo models of liver disease.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]

- 3. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of HSD17B13-IN-41: A Novel Inhibitor of a Key Enzyme in Liver Disease

A deep dive into the identification, characterization, and synthesis of HSD17B13-IN-41, a promising small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a genetically validated target for the treatment of nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery process, detailed experimental protocols, and the synthetic route to this potent and selective compound.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), NASH, and alcohol-related liver disease. This strong genetic validation has positioned HSD17B13 as a compelling therapeutic target for the development of novel treatments for these prevalent and debilitating conditions. This compound, also identified as Compound C, has emerged from discovery efforts as a potent inhibitor of this enzyme.

Discovery of this compound

The discovery of this compound is detailed in the international patent application WO2021211981A1. The process likely involved a multi-step approach common in modern drug discovery, beginning with the identification of a promising chemical scaffold, followed by systematic optimization of its properties.

A typical discovery workflow for a small molecule inhibitor like this compound can be conceptualized as follows:

Biological Activity

This compound has been characterized as a potent inhibitor of HSD17B13. The following table summarizes the available quantitative data for this compound.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| This compound (Compound C) | HSD17B13 | Enzymatic Assay | 426 | [1] |

Table 1: In Vitro Activity of this compound

Synthesis of this compound

While the specific, step-by-step synthesis of this compound is proprietary information detailed within patent literature, a plausible synthetic strategy for compounds of this class can be inferred from the general procedures often disclosed in such documents. The synthesis would likely involve a convergent approach, building key fragments separately before combining them to form the final molecule. A generalized synthetic workflow is depicted below.

Experimental Protocols

The characterization of HSD17B13 inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays relevant to the discovery and evaluation of compounds like this compound.

HSD17B13 Enzymatic Inhibition Assay (Homogeneous Luminescent Assay)

This assay is a common method for high-throughput screening and determination of inhibitor potency.

Principle: The enzymatic activity of HSD17B13 is measured by quantifying the production of NADH, a product of the dehydrogenase reaction, using a bioluminescent detection system.

Materials:

-

Recombinant human HSD17B13 enzyme

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA)

-

NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate.

-

Prepare an enzyme/substrate/cofactor mix in assay buffer containing HSD17B13, β-estradiol, and NAD+.

-

Add the enzyme mix to the assay plate to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Add the NADH detection reagent to each well.

-

Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular HSD17B13 Activity Assay

This assay evaluates the ability of an inhibitor to penetrate cells and engage the target in a more physiologically relevant environment.

Principle: A human cell line (e.g., HEK293) is engineered to overexpress HSD17B13. The cells are then treated with a substrate, and the formation of the product is measured, typically by LC-MS/MS.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

β-estradiol (substrate)

-

Test compound

-

Lysis buffer

-

LC-MS/MS system

Procedure:

-

Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified pre-incubation time.

-

Add the substrate (β-estradiol) to the cell culture medium and incubate for a defined period.

-

Remove the medium and lyse the cells.

-

Analyze the cell lysate for the concentration of the product (estrone) using a validated LC-MS/MS method.

-

Calculate the percent inhibition and determine the cellular IC50 value.

Signaling Pathway Context

HSD17B13 is understood to play a role in hepatic lipid metabolism. Its inhibition is hypothesized to mitigate the pathological processes leading to liver damage in diseases like NASH.

References

HSD17B13-IN-41: A Technical Guide to its Role in Lipid Metabolism for Researchers and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the regulation of hepatic lipid homeostasis.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[2] This has spurred the development of small molecule inhibitors targeting HSD17B13, such as HSD17B13-IN-41, to therapeutically mimic this protective genetic profile.[3]

This technical guide provides an in-depth overview of the role of HSD17B13 in lipid metabolism and the therapeutic potential of its inhibition, with a focus on the expected effects of this compound. Due to the limited publicly available data specifically for this compound, this guide incorporates preclinical data from other potent HSD17B13 inhibitors and findings from studies on HSD17B13 genetic variants to project its pharmacological impact.

Core Concepts: HSD17B13 Function and its Impact on Lipid Metabolism

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[4] Its enzymatic activity involves the NAD+ dependent oxidation of various substrates, including retinol, steroids, and other bioactive lipids.[2][5] The enzyme is localized to the surface of lipid droplets within hepatocytes, placing it at a critical interface for lipid regulation.[6]

Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes, suggesting a role in promoting lipid accumulation.[2] Conversely, inhibition or genetic inactivation of HSD17B13 is associated with favorable changes in hepatic lipid composition and a reduction in liver injury markers.

Quantitative Data on HSD17B13 Inhibition

The following tables summarize quantitative data from preclinical studies on HSD17B13 inhibitors and the effects of protective genetic variants. This data provides a framework for understanding the potential impact of this compound on lipid metabolism and liver health.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | Assay | IC50 / Ki | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic Assay | 1 nM (IC50) | [7] |

| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | 13 nM (IC50) | [7] |

| INI-822 | Human HSD17B13 | Enzymatic Assay | Low nM potency | [8] |

Table 2: In Vivo Effects of HSD17B13 Inhibition on Liver Parameters

| Intervention | Animal Model | Key Findings | Quantitative Change | Reference |

| INI-822 | Zucker rats on HFHCD¹ | Decreased ALT levels | Statistically significant decrease | [1] |

| INI-822 | Zucker obese rats on CDAA-HFD² | Increased hepatic phosphatidylcholines (PCs) | Statistically significant increase | [1][9] |

| INI-822 | Sprague-Dawley rats on CDAA-HFD² | Dose-dependent decrease in plasma PCs with EPA/DHA | Data not specified | [1] |

| INI-822 | Sprague-Dawley rats on CDAA-HFD² | Dose-dependent decrease in multiple HSD17B13 products | Mean ED50 of 5.6 mg/kg | [1] |

| INI-822 | Sprague-Dawley rats on CDAA-HFD² | Dose-dependent increase in monohydroxy-lipid substrates | Data not specified | [1] |

| shRNA knockdown of Hsd17b13 | High-fat diet-fed mice | Decreased serum ALT levels | Statistically significant decrease | [10] |

| shRNA knockdown of Hsd17b13 | High-fat diet-fed mice | Decreased serum triglyceride levels | Statistically significant decrease | [10] |

¹High-Fat, High-Cholesterol Diet ²Choline-Deficient, Amino Acid-Defined High-Fat Diet

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which HSD17B13 modulates lipid metabolism are still under investigation. However, current evidence points to its interaction with key regulators of lipogenesis and lipid droplet dynamics.

Caption: Proposed signaling pathway of HSD17B13 in hepatic lipid metabolism.

One key pathway involves the liver X receptor alpha (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[11][12] LXRα activation induces the expression of SREBP-1c, which in turn upregulates the transcription of HSD17B13.[11] HSD17B13 may then participate in a positive feedback loop by promoting the maturation of SREBP-1c, further amplifying de novo lipogenesis and contributing to lipid droplet accumulation.[2] Inhibition of HSD17B13 with a molecule like this compound is expected to disrupt this cycle.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

1. In Vitro HSD17B13 Enzymatic Assay

This protocol is designed to determine the inhibitory activity of compounds like this compound against the HSD17B13 enzyme.

-

Objective: To measure the IC50 of an inhibitor against HSD17B13.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the recombinant HSD17B13 enzyme, NAD+, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction and add the NADH detection reagent.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

-

2. Cellular Lipid Droplet Accumulation Assay

This cell-based assay assesses the effect of HSD17B13 inhibition on lipid accumulation in hepatocytes.

-

Objective: To quantify the effect of this compound on oleic acid-induced lipid droplet formation in hepatocytes.

-

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7).

-

Cell culture medium.

-

Oleic acid complexed to BSA.

-

Test compound (this compound).

-

Lipid droplet staining dye (e.g., Oil Red O, BODIPY 493/503).[15]

-

Formaldehyde for cell fixation.

-

Microscope with fluorescence capabilities.

-

Image analysis software.

-

-

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

-

Induce lipid accumulation by adding oleic acid-BSA complex to the medium.

-

Co-incubate the cells with oleic acid and the test compound for 24-48 hours.

-

Wash the cells with PBS and fix with formaldehyde.

-

Stain the lipid droplets with Oil Red O or BODIPY.

-

Acquire images using a microscope.

-

Quantify the number, size, and total area of lipid droplets per cell using image analysis software.[16]

-

3. In Vivo Murine Model of NAFLD/NASH

Animal models are essential to evaluate the in vivo efficacy of HSD17B13 inhibitors.

-

Objective: To assess the therapeutic effect of this compound on liver steatosis, inflammation, and fibrosis in a diet-induced mouse model of NAFLD.

-

Model: C57BL/6J mice on a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined (CDAA) diet.[1][5]

-

Procedure:

-

Induce NAFLD/NASH in mice by feeding them a specialized diet for a specified number of weeks.

-

Administer the test compound (this compound) or vehicle control orally once daily.

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, collect blood and liver tissue.

-

Analyze plasma for liver enzymes (ALT, AST) and lipid profiles (triglycerides, cholesterol).

-

Analyze liver tissue for:

-

Histopathology (H&E for steatosis and inflammation, Sirius Red for fibrosis).

-

Triglyceride and cholesterol content.

-

Gene expression of markers for inflammation and fibrosis (e.g., TNFα, IL-6, Col1a1, α-SMA).[10]

-

Lipidomics to assess changes in specific lipid species.

-

-

Experimental and Drug Development Workflow

The development of an HSD17B13 inhibitor like this compound follows a structured workflow from target validation to clinical trials.

Caption: A generalized workflow for the development of an HSD17B13 inhibitor.

This compound, as a small molecule inhibitor of HSD17B13, holds significant promise as a therapeutic agent for NAFLD and NASH. The strong genetic validation of HSD17B13 as a target, coupled with encouraging preclinical data from other inhibitors, provides a solid rationale for its development. The expected mechanism of action involves the modulation of hepatic lipid metabolism, leading to a reduction in lipid accumulation and potentially mitigating liver inflammation and fibrosis. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this compound and other molecules in this class. Further research will be crucial to fully elucidate the specific pharmacological profile of this compound and its therapeutic potential in clinical settings.

References

- 1. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. inipharm.com [inipharm.com]

- 9. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies - BioSpace [biospace.com]

- 10. mdpi.com [mdpi.com]

- 11. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]

- 13. origene.com [origene.com]

- 14. enanta.com [enanta.com]

- 15. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]

- 16. rupress.org [rupress.org]

HSD17B13 Inhibition by HSD17B13-IN-41: A Novel Therapeutic Strategy for Liver Disease Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including steatohepatitis, fibrosis, and cirrhosis. This protective effect has spurred the development of HSD17B13 inhibitors as a potential treatment for chronic liver diseases. This technical guide provides a comprehensive overview of the role of HSD17B13 in liver disease, the therapeutic potential of its inhibition, with a focus on the inhibitor HSD17B13-IN-41, and detailed experimental methodologies for its study.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, enzymes involved in the metabolism of steroids, fatty acids, and retinoids.[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] The protein localizes to the surface of lipid droplets within hepatocytes and is implicated in hepatic lipid metabolism and the progression of liver injury.[3][4]

The primary mechanisms through which HSD17B13 is thought to contribute to liver disease progression include its retinol dehydrogenase (RDH) activity and its influence on pyrimidine catabolism.[1][5][6] HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a process linked to the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[1][2][5] Furthermore, inhibition of HSD17B13 has been shown to protect against liver fibrosis by decreasing pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD).[7][8][9][10]

This compound and Other Inhibitors: Preclinical Efficacy

The therapeutic potential of targeting HSD17B13 has been demonstrated in preclinical models of MASH. Several small molecule inhibitors and RNA interference (RNAi) therapeutics are in development. While specific data for this compound is emerging, the broader class of HSD17B13 inhibitors has shown promising results.

| Inhibitor | Assay/Model | Key Findings | Reference |

| M-5475 | CDAA-HFD Mouse Model of MASH | - Reduced plasma ALT levels- Significantly reduced liver hydroxyproline levels- Reduced fibrosis stage | [11] |

| Enanta Compound 26 | CDAA-HFD Mouse Model of MASH | - Significantly reduced hepatic collagen- Significantly reduced TGFB2 and fibronectin expression | [12] |

| BI-3231 | Human HSD17B13 Enzymatic Assay | - IC50 = 1.4 ± 0.7 μM (estradiol as substrate)- IC50 = 2.4 ± 0.1 μM (retinol as substrate) | [13] |

| HSD17B13-IN-23 | HSD17B13 Enzymatic Assay | - IC50 < 0.1 μM (estradiol as substrate)- IC50 < 1 μM (Leukotriene B3 as substrate) | [14] |

| Inipharm Compound | LC/MS-based Estrone Detection Assay | - IC50 ≤ 0.1 µM | [15] |

| Compound 32 | HSD17B13 Enzymatic Assay | - IC50 = 2.5 nM | [16] |

Experimental Protocols

HSD17B13 Enzymatic Activity Assays

3.1.1. Retinol Dehydrogenase (RDH) Activity Assay [17]

-

Cell Culture and Transfection: Seed HEK293 cells one day prior to transfection. Transiently transfect cells in triplicate with plasmids encoding HSD17B13, a mutant version, or an empty vector.

-

Substrate Incubation: Add all-trans-retinol (dissolved in ethanol) to the culture medium at a final concentration of 2 or 5 µM. The final ethanol concentration should not exceed 0.5% (v/v). Incubate the cells for 6 to 8 hours.

-

Metabolite Extraction and Analysis: Following incubation, collect the cell culture medium and lyse the cells. Extract retinoids from both the medium and cell lysates. Analyze the conversion of retinol to retinaldehyde using high-performance liquid chromatography (HPLC) or mass spectrometry.

3.1.2. hHSD17B13 Enzyme Inhibition Assay (FAC beta-estradiol) [18]

-

Reagent Preparation: Prepare a reaction buffer containing purified recombinant human HSD17B13 enzyme, NAD+ as a cofactor, and beta-estradiol as the substrate.

-

Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.

-

Reaction Initiation and Termination: Initiate the enzymatic reaction and incubate for a defined period at a controlled temperature. Terminate the reaction.

-

Detection: Measure the amount of product (estrone) formed or the amount of NADH generated. This can be done using methods like mass spectrometry or a coupled-enzyme luminescence assay (e.g., NAD-Glo assay).

-

IC50 Calculation: Determine the concentration of the inhibitor that causes 50% inhibition of HSD17B13 activity (IC50).

Animal Model of MASH: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD)[11][19][20][21][22][23]

-

Animal Strain: Use C57BL/6J mice.

-

Diet: Feed mice a CDAA-HFD to induce MASH. This diet is deficient in choline and contains L-amino acids and a high fat content.

-

Disease Induction: Disease progression with features of MASH and fibrosis typically develops over several weeks (e.g., 6-20 weeks).

-

Therapeutic Intervention: Administer the HSD17B13 inhibitor (e.g., orally) to the mice for a specified duration. Include a vehicle-treated control group.

-

Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.

Assessment of Liver Fibrosis

3.3.1. Sirius Red Staining [8][19][20][21][22]

-

Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-6 µm thick sections.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Staining: Incubate sections with Picro-Sirius red solution for 1 hour.

-

Washing and Dehydration: Rinse sections in an acetic acid solution and then dehydrate through graded ethanol.

-

Mounting and Visualization: Clear with xylene and mount with a permanent mounting medium. Visualize collagen fibers (which stain red) using light microscopy. For enhanced visualization and quantification of collagen fiber types, polarized light microscopy can be used.

-

Quantification: Quantify the fibrotic area as a percentage of the total liver area using image analysis software (e.g., ImageJ).

3.3.2. Liver Hydroxyproline Assay [3][23][24][25][26]

-

Tissue Hydrolysis: Hydrolyze a known weight of liver tissue (e.g., 50-100 mg) in 6 N HCl at 110-120°C for 16-18 hours.

-

Neutralization and Oxidation: Neutralize the hydrolysate and then oxidize the hydroxyproline using Chloramine-T solution.

-

Color Development: Add Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) and incubate at 65°C to develop a colored product.

-

Spectrophotometry: Measure the absorbance of the solution at approximately 560 nm.

-

Quantification: Determine the hydroxyproline content by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per mg of liver tissue.

Assessment of Hepatic Steatosis

3.4.1. Histological Analysis (H&E Staining)

-

Tissue Preparation and Staining: Prepare paraffin-embedded liver sections as for Sirius Red staining. Stain with hematoxylin and eosin (H&E).

-

Microscopic Evaluation: Examine the sections under a microscope to assess the presence and extent of lipid droplets within hepatocytes.

-

Quantitative Analysis: Quantify the percentage of hepatocytes containing lipid droplets. This can be done semi-quantitatively by a pathologist or using image analysis software to measure the area of lipid droplets relative to the total hepatocyte area.[27]

3.4.2. Non-invasive Imaging Techniques [4][7][28][29]

-

Magnetic Resonance Imaging (MRI)-based Proton Density Fat Fraction (PDFF): Considered the non-invasive gold standard for quantifying hepatic steatosis.

-

Quantitative Ultrasound (QUS): Techniques such as measuring the attenuation coefficient can provide a quantitative assessment of liver fat.

-

Computed Tomography (CT): Liver attenuation values can be used to estimate the degree of steatosis.

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling in Liver Disease

Caption: HSD17B13 signaling pathway in liver disease.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for HSD17B13 inhibitors.

Conclusion

The inhibition of HSD17B13 represents a promising and genetically validated strategy for the treatment of MASH and the prevention of liver fibrosis. The development of potent and selective inhibitors like this compound offers a novel therapeutic avenue for a disease with significant unmet medical need. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of HSD17B13-targeted therapies. Further research will be crucial to fully elucidate the therapeutic potential of HSD17B13 inhibition in clinical settings.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brl.uiuc.edu [brl.uiuc.edu]

- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Evaluation of Hepatic Steatosis Using Advanced Imaging Techniques: Focusing on New Quantitative Ultrasound Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]

- 12. drughunter.com [drughunter.com]

- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]

- 16. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4.8. Sirius Red Staining [bio-protocol.org]

- 20. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 21. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sirius Red staining of murine tissues [protocols.io]

- 23. pubcompare.ai [pubcompare.ai]

- 24. HYDROXYPROLINE ASSAY [bio-protocol.org]

- 25. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]

- 26. researchgate.net [researchgate.net]

- 27. Quantitative assessment of fibrosis and steatosis in liver biopsies from patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.rsna.org [pubs.rsna.org]

- 29. Quantitative Assessment of Liver Fat with Magnetic Resonance Imaging and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

HSD17B13 as a Therapeutic Target in Nonalcoholic Fatty Liver Disease (NAFLD): A Technical Guide for Target Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonalcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a substantial number of patients progressing to the more severe nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[1] Despite its prevalence, there are currently no approved pharmacological therapies for NAFLD/NASH.[2][3] Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a compelling therapeutic target. Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to NASH and a lower incidence of advanced liver disease.[1][4] This guide provides an in-depth overview of the validation of HSD17B13 as a target for NAFLD, focusing on its molecular function, preclinical evidence, and the experimental methodologies crucial for the evaluation of therapeutic inhibitors like HSD17B13-IN-41.

Introduction to HSD17B13 in NAFLD

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2][5] Its expression is significantly upregulated in the livers of patients with NAFLD.[5][6] Functionally, HSD17B13 is implicated in several metabolic pathways, including the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[4][7] Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting the cellular phenotype of steatosis.[1][8] Conversely, naturally occurring loss-of-function genetic variants, such as rs72613567, result in a truncated and inactive protein, which confers protection against the entire spectrum of chronic liver diseases, including NAFLD, alcoholic liver disease, and viral hepatitis-related cirrhosis.[6][9] This strong human genetic evidence forms the cornerstone of HSD17B13 target validation.

Molecular Mechanism and Signaling Pathways

The precise enzymatic function and downstream signaling of HSD17B13 are areas of active investigation. Current evidence points to several interconnected pathways through which HSD17B13 contributes to NAFLD pathogenesis.

-

Lipid Metabolism: HSD17B13 is localized to the surface of lipid droplets and appears to regulate lipid homeostasis.[10] It has been proposed to influence lipogenesis through a positive feedback loop with Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[1][8] The expression of HSD17B13 is induced by Liver X Receptor α (LXRα) via SREBP-1c.[1][8]

-

Retinol Metabolism: HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][8] Dysregulation of retinoid signaling is linked to liver inflammation and fibrosis. Loss-of-function variants of HSD17B13 lack this enzymatic activity, which may alter retinoid homeostasis in a hepatoprotective manner.[1][11]

-

Inflammation and Fibrosis: Recent studies suggest that HSD17B13 activity in hepatocytes can promote the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[3][12] This may be mediated through paracrine signaling involving Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[12][13] Furthermore, HSD17B13 can promote the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates signaling pathways that increase fibrinogen expression and leukocyte adhesion, contributing to liver inflammation.[14]

Preclinical Target Validation

The validation of HSD17B13 as a drug target relies on preclinical studies using both in vitro and in vivo models that recapitulate key aspects of NAFLD. Inhibition of HSD17B13, either genetically (e.g., using siRNA/shRNA) or pharmacologically (using a small molecule inhibitor like this compound), is hypothesized to ameliorate the signs of liver injury.

Quantitative Data from Preclinical Studies

The following table summarizes representative quantitative data from studies investigating the role of HSD17B13 in NAFLD, demonstrating the protective effects of its inhibition or loss-of-function.

| Model System | Intervention | Key Finding | Quantitative Result | Reference |

| NAFLD Patients | Genetic Variant (rs72613567) | Reduced risk of NASH cirrhosis | Homozygotes: 49% reduced risk | [1] |

| Human Hepatocytes (L02) | HSD17B13 Overexpression | Increased inflammatory markers | IL-6 mRNA levels significantly increased | [3] |

| High-Fat Diet (HFD) Mouse Model | shRNA-mediated HSD17B13 knockdown | Reduced serum ALT levels | Significant decrease vs. HFD control | [3] |

| High-Fat Diet (HFD) Mouse Model | shRNA-mediated HSD17B13 knockdown | Improved liver histology | Marked reduction in steatosis and fibrosis | [3] |

| High-Fat Diet (HFD) Mouse Model | Adenovirus-mediated HSD17B13 overexpression | Increased liver lipid accumulation | Accelerated lipid droplet biogenesis | [6] |

| Human Liver Tissue | NAFLD vs. Healthy | HSD17B13 Expression | 5.9-fold higher in NAFLD patients | [8] |

Experimental Protocols

Detailed methodologies are critical for the robust evaluation of HSD17B13 inhibitors.

4.2.1 In Vitro Hepatocyte Steatosis Assay

-

Cell Culture: Culture human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes in appropriate media.

-

Induction of Steatosis: Treat cells with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, final concentration 0.5-1.0 mM) for 24-48 hours to induce lipid accumulation.

-

Inhibitor Treatment: Co-incubate cells with the steatosis-inducing media and varying concentrations of the HSD17B13 inhibitor (e.g., this compound) or a vehicle control.

-

Lipid Accumulation Analysis:

-

Oil Red O Staining: Fix cells with 4% paraformaldehyde, stain with a filtered Oil Red O solution, and wash. Elute the stain with isopropanol and measure the absorbance at ~500 nm.

-

Nile Red Staining: Stain live or fixed cells with Nile Red and quantify neutral lipid content using fluorescence microscopy or a plate reader.

-

-

Data Analysis: Determine the IC50 of the inhibitor for reducing lipid accumulation. Assess cell viability concurrently using an MTT or similar assay to rule out cytotoxicity.

4.2.2 In Vivo Diet-Induced NAFLD/NASH Mouse Model

-

Animal Model: Use C57BL/6J mice, which are susceptible to diet-induced metabolic disease.

-

Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) or a diet high in fat, fructose, and cholesterol (e.g., Western diet) for 12-24 weeks to induce NAFLD/NASH.

-

Inhibitor Administration: Administer the HSD17B13 inhibitor or vehicle control to a cohort of mice via an appropriate route (e.g., oral gavage) daily for the last 4-8 weeks of the diet regimen.

-

Endpoint Analysis:

-

Serum Biochemistry: Collect blood at termination and measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury. Measure serum triglycerides and cholesterol.

-

Liver Histology: Harvest livers, fix in formalin, and embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS). Use Sirius Red or Masson's Trichrome staining to quantify fibrosis.

-

Gene Expression Analysis: Isolate RNA from a portion of the liver and perform qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Tgf-b1).

-

-

Statistical Analysis: Compare the inhibitor-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test, ANOVA).

Experimental and Drug Development Workflow

The validation of HSD17B13 as a target and the progression of an inhibitor towards clinical development follows a structured workflow.

Conclusion and Future Directions

The convergence of strong human genetic data and supportive preclinical evidence firmly establishes HSD17B13 as a high-value therapeutic target for NAFLD and NASH.[1][7][15] The hepatocyte-specific expression of HSD17B13 suggests that its inhibition may offer a liver-targeted therapy with a favorable safety profile.[2][10] The development of potent and selective small molecule inhibitors, exemplified by research compounds like this compound, is a critical next step.[16][17]

Future research should focus on elucidating the complete enzymatic functions of HSD17B13, further defining its role in the crosstalk between hepatocytes and other liver cell types, and advancing therapeutic candidates into clinical trials. The robust validation of HSD17B13 provides a promising pathway toward a much-needed therapy for the millions of patients affected by NAFLD.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 8. escholarship.org [escholarship.org]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pubs.acs.org [pubs.acs.org]

HSD17B13-IN-41: A Potential Therapeutic Agent for Chronic Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to more severe forms of liver damage like fibrosis and cirrhosis.[4][5] This has spurred the development of small molecule inhibitors targeting HSD17B13, with the aim of replicating this protective effect pharmacologically. HSD17B13-IN-41 is a novel inhibitor of HSD17B13, identified as "Compound C" in patent literature, and is under investigation for its potential in treating liver and metabolic diseases.[6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and relevant experimental protocols.

Core Data Summary

While specific preclinical data for this compound is limited in publicly accessible literature, information from its patent reference and vendor specifications provide initial insights. It is important to note that the biological activity data from commercial vendors may not always be independently verified and should be treated with caution.

Table 1: Quantitative Data for this compound and Comparative Compounds

| Compound | Target | IC50 (nM) | Assay Type | Source |

| This compound | HSD17B13 | 426* | Estrogenic activity (E2 formation) in T47D cells | [6] |

| BI-3231 | hHSD17B13 | 1 | Enzymatic Assay | [7] |

| INI-822 | HSD17B13 | Not Disclosed | - | [8][9] |

| Samjin Cpd 30 | HSD17B13 | ≤ 300 | Luminescent Assay | [10] |

*Note: The IC50 value for this compound provided by a commercial vendor is associated with an assay for estrogenic activity, which may not be representative of its direct inhibitory effect on HSD17B13. Further validation is required.

Mechanism of Action and Signaling Pathway

HSD17B13 is understood to play a role in hepatic lipid metabolism.[2][3][9] Overexpression of HSD17B13 is associated with increased lipid droplet accumulation in the liver.[11] The enzyme is thought to be involved in the metabolism of various lipid species, including steroids and retinoids.[4][12] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of loss-of-function genetic variants, thereby reducing liver inflammation and fibrosis. The precise signaling pathway through which HSD17B13 exerts its effects is still under investigation, but it is known to be a NAD+-dependent enzyme located on the surface of lipid droplets.[13]

Caption: Proposed mechanism of this compound action in hepatocytes.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on the literature for other HSD17B13 inhibitors, the following are representative methodologies that would be employed to characterize this compound.

Recombinant HSD17B13 Enzyme Inhibition Assay

This assay is fundamental to determining the direct inhibitory activity of a compound on the HSD17B13 enzyme.

-

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HSD17B13.

-

Principle: The enzymatic activity of HSD17B13 can be quantified by measuring the production of NADH, a co-product of the dehydrogenase reaction, using a luminescent assay (e.g., NAD-Glo™ Assay).

-

Materials:

-

Recombinant human HSD17B13 enzyme.

-

Substrate (e.g., β-estradiol or retinol).

-

Cofactor: NAD+.

-

This compound (or other test compounds).

-

Assay buffer (e.g., Tris-HCl with BSA and a detergent).

-

NAD-Glo™ Assay reagent.

-

384-well assay plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound dilutions.

-

Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the NAD-Glo™ reagent according to the manufacturer's instructions.

-

Incubate to allow the luminescent signal to develop.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular HSD17B13 Activity Assay

This assay assesses the ability of the compound to inhibit HSD17B13 within a cellular context.

-

Objective: To determine the cellular potency of this compound.

-

Principle: Measure the conversion of a substrate to its product by HSD17B13 in cells overexpressing the enzyme. The substrate and product can be quantified by mass spectrometry.[14]

-

Materials:

-

Procedure:

-

Seed HSD17B13-expressing HEK293 cells in a multi-well plate.

-

After cell attachment, treat the cells with various concentrations of this compound for a predetermined time.

-

Add the substrate to the cell culture medium and incubate for a specific period (e.g., 6-8 hours).[15]

-

Collect the cell culture supernatant or cell lysate.

-

Extract the substrate and its metabolite.

-

Quantify the levels of the substrate and its product using a validated LC-MS/MS method.

-

Calculate the percent inhibition of product formation at each concentration of the inhibitor and determine the cellular IC50.

-

In Vivo Efficacy in a NASH Mouse Model

Animal models are crucial for evaluating the therapeutic potential of a drug candidate in a physiological setting.

-

Objective: To assess the efficacy of this compound in a preclinical model of NASH.

-

Model: A common model is the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-induced NASH mouse model, which recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.[14][16] Other models include high-fat diet (HFD) induced obese mice.[1]

-

Procedure:

-

Induce NASH in mice by feeding them a CDAHFD for a specified number of weeks.

-

Once the disease phenotype is established, randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally or via another appropriate route at different dose levels for a defined treatment period.

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, collect blood and liver tissue samples.

-

Analyze serum biomarkers of liver injury (e.g., ALT, AST).

-

Perform histological analysis of liver sections (H&E for steatosis and inflammation, Sirius Red for fibrosis).

-

Quantify liver triglycerides and gene expression of inflammatory and fibrotic markers.

-

Evaluate the dose-dependent effects of this compound on these parameters.

-

Caption: A typical workflow for the preclinical evaluation of HSD17B13 inhibitors.

Conclusion

This compound represents a promising small molecule inhibitor for a genetically validated target in chronic liver disease. While specific and detailed public data on this particular compound remains limited, the established role of HSD17B13 in the pathogenesis of NASH provides a strong rationale for its development. The experimental protocols outlined in this guide, based on standard methodologies for characterizing HSD17B13 inhibitors, provide a framework for its further evaluation. As more data on this compound and other molecules in its class become available, a clearer picture of their therapeutic potential will emerge, hopefully leading to new treatment options for patients with debilitating liver diseases.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]

- 9. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]

- 10. Samjin Pharmaceutical patents new compounds for MASH | BioWorld [bioworld.com]

- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. enanta.com [enanta.com]

- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phoenixbio.com [phoenixbio.com]

HSD17B13 Enzyme Inhibitors: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, most notably non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This enzyme, predominantly expressed in hepatocytes and associated with lipid droplets, is implicated in hepatic lipid metabolism.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease and a lower likelihood of progression from simple steatosis to more severe liver pathologies.[3][4] This protective genetic evidence has catalyzed the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at recapitulating this phenotype for the treatment of liver disorders.[5][6]

This technical guide provides an in-depth overview of HSD17B13 inhibitors for research and development, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathway.

Data Presentation: HSD17B13 Inhibitor Potency

The following table summarizes the in vitro potency of selected HSD17B13 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Compound/Company | Target Species | IC50 (nM) | Assay Substrate | Reference(s) |

| BI-3231 | Human | 1 | Estradiol | [1][2][3] |

| Mouse | 13 | Estradiol | [1][3] | |

| AstraZeneca Compound 1 | Human (recombinant) | 53 | Not Specified | [7] |

| Human (HEK-293S cells) | 50 | Estradiol | [7] | |

| AstraZeneca Compound 2 | Human (recombinant) | 44 | Not Specified | [7] |

| Human (HEK-293S cells) | 210 | Estradiol | [7] | |

| AstraZeneca Compound 3 | Human (recombinant) | 22 | Not Specified | [8] |

| Human (HEK-293S cells) | 37 | Estradiol | [8] | |

| Enanta Compound 1 (EP-036332) | Human | 14 | Not Specified | [9] |

| Mouse | 2.5 | Not Specified | [9] | |

| Enanta Compound 2 (EP-040081) | Human | 79 | Not Specified | [9] |

| Mouse | 74 | Not Specified | [9] | |

| Inipharm Compound | Human (His-tagged) | ≤ 100 | Estrone | [10] |

Experimental Protocols

HSD17B13 Enzymatic Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of HSD17B13 inhibitors using a purified enzyme system.

Objective: To measure the IC50 value of a test compound against recombinant HSD17B13.

Materials:

-

Purified, recombinant human HSD17B13 protein

-

Substrate: β-estradiol or Leukotriene B4

-

Cofactor: NAD+

-

Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

Test compounds dissolved in DMSO

-

Detection Reagent (e.g., NAD(P)H-Glo™ Detection Reagent)

-

Microplate reader for luminescence or mass spectrometer

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the assay buffer and the purified HSD17B13 enzyme.

-

Add the test compound dilutions to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., β-estradiol) and the cofactor (NAD+).

-

Incubate the reaction for a specific time (e.g., 1-4 hours) at room temperature.

-

Stop the reaction (method dependent on the detection system).

-

Quantify the reaction product or the remaining substrate. For luminescence-based assays like NAD(P)H-Glo™, add the detection reagent and measure the luminescent signal, which is proportional to the amount of NADH produced.[8] For mass spectrometry-based assays, the conversion of substrate to product is directly measured.[7]

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and plot the data to determine the IC50 value using a suitable software.

Cell-Based Lipotoxicity Assay

This protocol describes a cell-based assay to evaluate the protective effect of HSD17B13 inhibitors against fatty acid-induced cell stress.

Objective: To assess the ability of a test compound to mitigate palmitic acid-induced lipotoxicity in hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

Cell culture medium

-

Palmitic acid

-

Test compounds dissolved in DMSO

-

Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo®)

-

Reagents for quantifying intracellular triglycerides (e.g., Triglyceride-Glo™ Assay)

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

-

Induce lipotoxicity by adding palmitic acid to the cell culture medium.[10]

-

Co-incubate the cells with the test compound and palmitic acid for a defined duration (e.g., 24-48 hours).

-

Assess cell viability using a standard method like the MTT assay.

-

In parallel plates, lyse the cells and measure the intracellular triglyceride content.[11]

-

Analyze the data to determine the dose-dependent effect of the inhibitor on protecting cells from lipotoxicity and reducing triglyceride accumulation.

In Vivo HSD17B13 Knockdown Mouse Model of NAFLD

This protocol provides a general framework for evaluating the therapeutic effect of HSD17B13 inhibition in a preclinical mouse model of NAFLD.

Objective: To investigate the impact of reducing HSD17B13 expression on the development of high-fat diet-induced hepatic steatosis and fibrosis in mice.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD)

-

Adeno-associated virus (AAV) vector expressing a short hairpin RNA (shRNA) targeting mouse Hsd17b13 (AAV8-shHsd17b13) or a control shRNA.

-

Standard laboratory equipment for animal handling, injection, and tissue collection.

Procedure:

-

Acclimate mice to the facility and provide a standard chow diet.

-

Induce NAFLD by feeding the mice a high-fat diet for a specified period (e.g., 6-12 weeks).[12]

-

Administer the AAV8-shHsd17b13 or control AAV vector via a single tail vein injection to achieve liver-specific knockdown of Hsd17b13.[13][14]

-

Continue the high-fat diet for a further period to allow for the development of the disease phenotype and the therapeutic effect of the knockdown.

-

At the end of the study, collect blood samples for analysis of serum markers of liver injury (e.g., ALT, AST) and metabolic parameters.

-

Euthanize the mice and harvest the livers for histological analysis (H&E staining for steatosis, Sirius Red staining for fibrosis), gene expression analysis of fibrotic and inflammatory markers, and lipidomic analysis.[9][13]

Signaling Pathways and Experimental Workflows

dot

Caption: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression. dot

Caption: A typical workflow for the discovery and validation of HSD17B13 inhibitors.

Conclusion

The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NAFLD and NASH. The development of potent and selective small molecule inhibitors is rapidly advancing, with several candidates demonstrating efficacy in preclinical models. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in this dynamic field. Further investigation into the precise molecular functions of HSD17B13 will continue to refine therapeutic strategies and enhance our understanding of liver pathophysiology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]

- 3. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 4. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]

- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. | BioWorld [bioworld.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the HSD17B13 Inhibitor: HSD17B13-IN-41

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of HSD17B13-IN-41, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a compelling therapeutic target for a range of liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document details the chemical structure, mechanism of action, and relevant experimental data for this compound, alongside methodologies for assessing its activity.

Core Compound Data

This compound has been identified as a significant inhibitor of the HSD17B13 enzyme. While detailed peer-reviewed publications on this specific molecule are not extensively available, its fundamental properties and inhibitory activity have been reported by chemical suppliers.

| Property | Value |

| Compound Name | This compound |

| Chemical Name | 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol |

| CAS Number | 1122660-25-6 |

| Molecular Formula | C₁₇H₁₄O₂S |

| Molecular Weight | 282.36 g/mol |

| Reported IC₅₀ | <50 nM |

Structural Information

The chemical structure of this compound is characterized by a central thiophene ring linking two substituted phenol groups.

Methodological & Application

Application Notes and Protocols for HSD17B13-IN-41 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[4][5][6] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[3][7] HSD17B13-IN-41 is a chemical inhibitor of HSD17B13, serving as a valuable tool for studying the enzyme's function and for the development of novel therapeutics.[7]

These application notes provide a detailed protocol for an in vitro biochemical assay to evaluate the inhibitory activity of this compound and similar compounds.

Signaling Pathway and Experimental Workflow

The enzymatic activity of HSD17B13 involves the conversion of substrates in an NAD+ dependent manner.[8][9] A common in vitro assay measures the production of NADH, which can be quantified using a luminescent biosensor. The general workflow for assessing the inhibitory potential of this compound involves combining the recombinant HSD17B13 enzyme, its substrate, and NAD+ in the presence of varying concentrations of the inhibitor. The resulting NADH production is then measured to determine the extent of inhibition.

HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][10] This function is dependent on its localization to lipid droplets.[10]

Quantitative Data Summary

The inhibitory activity of this compound and other compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Substrate | IC50 (nM) |

| This compound | HSD17B13 | Estradiol | 426[7] |

| BI-3231 | HSD17B13 | Estradiol | 24 |

| BI-3231 | HSD17B13 | Leukotriene B4 | 33 |

Note: Data for BI-3231 is provided for comparative purposes and was obtained from publicly available literature.

Experimental Protocols

Biochemical Assay for HSD17B13 Inhibition

This protocol is adapted from established methods for measuring HSD17B13 activity.[8][9]

Materials:

-

Recombinant human HSD17B13 enzyme

-

This compound

-

Estradiol (or other suitable substrate like Leukotriene B4)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)

-

DMSO

-

NAD-Glo™ Luciferase Assay System (or similar NADH detection kit)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution series of this compound in DMSO. For an 11-point curve, a 3-fold dilution series starting from 10 mM is recommended.

-

Prepare control wells containing only DMSO (for 0% inhibition) and a known inhibitor or no enzyme (for 100% inhibition).

-

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 1 µL) of the compound dilutions and controls into the wells of a 384-well plate.

-

-

Enzyme Addition:

-

Dilute the recombinant HSD17B13 enzyme in assay buffer to the desired final concentration (e.g., 50-100 nM).[8]

-

Add the diluted enzyme solution to each well containing the test compounds and controls.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

-

Reaction Initiation:

-

Reaction Incubation:

-

Incubate the plate at room temperature for a specified duration (e.g., 60-120 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

-

-

NADH Detection:

-

Prepare the NADH detection reagent according to the manufacturer's instructions (e.g., NAD-Glo™).

-

Add the detection reagent to all wells.

-

Incubate as recommended by the manufacturer (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This document provides a framework for the in vitro evaluation of this compound. The detailed protocol for the biochemical assay, along with the summarized quantitative data and pathway diagrams, offers a comprehensive resource for researchers investigating the therapeutic potential of HSD17B13 inhibition. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the characterization of HSD17B13 inhibitors.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. enanta.com [enanta.com]

- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HSD17B13 Inhibitors in Preclinical NASH Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for Nonalcoholic Steatohepatitis (NASH), a chronic liver disease characterized by steatosis, inflammation, and fibrosis.[1][2] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressing from simple steatosis to NASH and its more severe complications, including cirrhosis and hepatocellular carcinoma.[3] This has spurred the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at recapitulating this protective effect.[3][4]

Signaling Pathway and Mechanism of Action

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[6][7] While its precise physiological function is still under investigation, it is believed to play a role in lipid metabolism. Inhibition of HSD17B13 is hypothesized to protect against liver injury and fibrosis.[6] One proposed mechanism involves the modulation of pyrimidine catabolism. Studies have shown that HSD17B13 knockdown in mice is associated with decreased pyrimidine breakdown, which may contribute to the observed protection against liver fibrosis.[8][9]

Figure 1: Proposed mechanism of HSD17B13 inhibition in NASH.

Experimental Protocols for NASH Animal Models

The selection of an appropriate animal model is critical for evaluating the efficacy of HSD17B13 inhibitors. Diet-induced models are commonly used as they mimic the metabolic and histological features of human NASH.

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHF) Model

This model is known to induce robust steatohepatitis and fibrosis.

Protocol:

-

Animals: Male C57BL/6J mice, 8-10 weeks of age.

-

Acclimation: Acclimate mice for at least one week to the housing facility with ad libitum access to standard chow and water.

-

Diet Induction:

-

Switch the diet of the experimental group to a CDAAHF diet (e.g., A16092201, Research Diets Inc.).

-

Maintain a control group on a standard chow diet.

-

-

HSD17B13 Inhibitor Administration:

-

Based on preclinical data for compounds like EP-037429, a prodrug approach may be necessary to achieve adequate exposure of the active inhibitor (e.g., EP-036332).[5]

-